molecular formula C22H28N2O5S B2493712 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide CAS No. 922056-76-6

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide

Cat. No.: B2493712
CAS No.: 922056-76-6
M. Wt: 432.54
InChI Key: YMJREYBVEHHQKW-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines A study detailed the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids with good to excellent yields. The molecular structures were confirmed through X-ray structures and various computational methods like B3LYP/6–31 G(d, p). The research also investigated the compounds' nonlinear optical properties, highlighting Compound 9 as the best candidate for NLO applications due to its hyperpolarizability studies (Almansour et al., 2016).

Applications in Photodynamic Therapy

The new zinc phthalocyanine having high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing Schiff base This study synthesized and characterized new zinc phthalocyanine derivatives. These compounds, particularly phthalocyanine 3, showed promising properties as photosensitizers for photodynamic therapy, a cancer treatment method. The compound's high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield make it suitable for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Synthesis and Molecular Structure

Synthesis, crystal structure, and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate – novel fused oxazapolycyclic skeleton This research synthesized a unique representative of pyrrole-fused dibenzo[b,f][1,4]oxazepines, showcasing a strong blue emission in dichloromethane. The compound, consisting of six fused rings, presents an intriguing case for further photophysical studies and potential applications (Petrovskii et al., 2017).

Enzyme Inhibition

Unprotected primary sulfonamide group facilitates ring-forming cascade en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors A study investigated the synthesis of [1,4]oxazepine-based primary sulfonamides and their strong inhibition of therapeutically relevant human carbonic anhydrases. The research highlighted the dual role of the primary sulfonamide functionality in enabling the [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group when used as carbonic anhydrase inhibitors (Sapegin et al., 2018).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-5-13-24-19-14-16(7-12-20(19)29-15-22(3,4)21(24)25)23-30(26,27)18-10-8-17(9-11-18)28-6-2/h7-12,14,23H,5-6,13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJREYBVEHHQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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